3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate
Overview
Description
3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate, also known as NBGG, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug delivery and cancer treatment.
Mechanism of Action
3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate is activated by light, which causes the nitro group to undergo a reduction reaction, leading to the release of the active drug molecule. The released drug molecule then exerts its therapeutic effect by binding to its target protein or receptor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well tolerated in animal studies. The compound has been shown to induce apoptosis in cancer cells and has potential as a targeted drug delivery system. This compound has also been shown to have anti-inflammatory effects and may have applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate is its ability to be activated by light, making it an attractive candidate for targeted drug delivery. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for 3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of this compound's potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in drug delivery and cancer treatment. The compound is activated by light and has been shown to induce apoptosis in cancer cells. This compound has minimal toxicity and may have anti-inflammatory effects. While there are challenges associated with working with this compound in lab experiments, there are several potential future directions for research in this area.
Scientific Research Applications
3-nitrobenzyl N-(4-methoxybenzoyl)glycylglycinate has been extensively studied for its potential applications in drug delivery. It is a prodrug that can be activated by light, making it an attractive candidate for targeted drug delivery. The compound is also being investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(3-nitrophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-28-16-7-5-14(6-8-16)19(25)21-10-17(23)20-11-18(24)29-12-13-3-2-4-15(9-13)22(26)27/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWJOEQHHPKNJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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